Avobenzone-ecamsule-octocrilene
Description
Overview of Avobenzone (B1665848), Ecamsule (B1337), and Octocrylene (B1203250) as Organic Ultraviolet Filters in Scientific Inquiry
Avobenzone, ecamsule, and octocrylene are organic molecules, also known as chemical UV filters, that function by absorbing UV radiation and converting it into less harmful thermal energy. patsnap.comdrugbank.com Their distinct absorption profiles across the UV spectrum are a primary focus of scientific inquiry.
Avobenzone , a dibenzoylmethane (B1670423) derivative, is a principal UVA filter used in sunscreen formulations. knowde.comdrugbank.com It is one of the few chemical agents that provides substantial protection against the long-wave UVA range (UVA I), which is associated with premature skin aging. drugbank.comchemicalbook.comtaylorandfrancis.com Avobenzone's ability to absorb UV light across a wide range of wavelengths, with a peak absorption at approximately 357 nm, has made it a subject of extensive study. drugbank.comnih.govwikipedia.org
Ecamsule , known commercially as Mexoryl SX, is a benzylidene camphor (B46023) derivative developed and patented by L'Oréal. patsnap.comdermnetnz.org It is a photostable, broad-spectrum filter effective against both UVA and UVB rays, with a peak absorption at about 345 nm. drugbank.comontosight.aiformosalab.com Its high photostability, meaning it does not readily degrade upon exposure to light, makes it a valuable component in scientific investigations of long-lasting UV protection. patsnap.comontosight.ai
Octocrylene is an oil-soluble organic compound that primarily absorbs UVB and short-wave UVA radiation, with a wavelength absorption range of 280 to 320 nm. wikipedia.orgdrugbank.com Beyond its own filtering capacity, octocrylene is of significant interest in research for its role as a photostabilizer, particularly for other less stable UV filters like avobenzone. atamanchemicals.com It also possesses emollient, or moisturizing, properties. drugbank.commedicalnewstoday.com
Table 1: Properties of Individual UV Filter Compounds
| Property | Avobenzone | Ecamsule | Octocrylene |
|---|---|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione | (3,3'-(1,4-phenylenedimethylidyne)bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid)) | 2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate |
| Chemical Formula | C20H22O3 | C28H34O8S2 | C24H27NO2 |
| Molar Mass | 310.39 g/mol | 562.69 g/mol | 361.48 g/mol |
| Primary UV Range | UVA knowde.com | Broad Spectrum (UVA/UVB) ontosight.ai | UVB, Short-wave UVA wikipedia.org |
| Peak Absorption | ~357 nm drugbank.comnih.govwikipedia.org | ~345 nm drugbank.comformosalab.com | 280-320 nm wikipedia.org |
| Appearance | Whitish to yellowish crystalline powder wikipedia.org | - | Clear, colorless, viscous, oily liquid wikipedia.orgatamanchemicals.com |
| Solubility | Oil-soluble; insoluble in water nih.govwikipedia.org | - | Oil-soluble; immiscible in water atamanchemicals.commedicalnewstoday.com |
Historical Context of Photostability Challenges in UV Filter Systems Research
The scientific development of sunscreens has been marked by a persistent challenge: photostability. nih.gov Many organic UV filters, while effective at absorbing UV radiation, can degrade upon exposure to light. researchgate.net This photodegradation reduces their efficacy over time and can potentially lead to the formation of photodegradation products. nih.govresearchgate.net
Avobenzone, in particular, has been a focal point of photostability research. knowde.com Although highly effective as a UVA absorber, it is notoriously photounstable, meaning its molecular structure breaks down significantly when exposed to UV light, diminishing its protective capabilities. knowde.comwikipedia.org Research dating back to the 1990s has explored the mechanisms of its degradation. nih.gov This inherent instability necessitates its combination with other ingredients to maintain its function in a formulation. knowde.com The quest to overcome these stability issues has driven a significant amount of research in cosmetic science, leading to strategies such as encapsulation, the use of antioxidants, and the addition of quenching agents or photostabilizing filters. knowde.comnih.gov
Rationale for Comprehensive Scientific Investigation of Multi-Component UV Filter Systems
The investigation of multi-component UV filter systems, such as the avobenzone-ecamsule-octocrylene combination, is driven by two primary scientific goals: achieving broad-spectrum protection and ensuring photostability.
No single UV filter provides optimal protection across the entire UVA and UVB spectrum (280-400 nm). Therefore, researchers combine multiple filtering agents to cover a wider range of wavelengths. Avobenzone is a premier UVA filter, while octocrylene is effective against UVB radiation. knowde.comdrugbank.com Ecamsule offers broad-spectrum protection on its own. ontosight.ai Combining them aims to create a more comprehensive shield against solar radiation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Avobenzone |
| Ecamsule |
| Octocrylene |
| Butyl methoxydibenzoylmethane |
| Terephthalylidene dicamphor sulfonic acid |
| Mexoryl SX |
Structure
2D Structure
Properties
Molecular Formula |
C72H83NO13S2 |
|---|---|
Molecular Weight |
1234.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C28H34O8S2.C24H27NO2.C20H22O3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21;1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);6-11,13-16,19H,3-5,12,18H2,1-2H3;5-12H,13H2,1-4H3/b19-13-,20-14+;; |
InChI Key |
SCEGVUHCXYZMQL-BXUPKDGBSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
Synonyms |
anthelios SX avobenzone - ecamsule - octocrilene avobenzone, ecamsule, octocrilene drug combination |
Origin of Product |
United States |
Degradation Pathways and Byproducts of Avobenzone Ecamsule Octocrylene
Photolytic Degradation Pathways of Avobenzone (B1665848)
Avobenzone, a widely utilized UVA filter, is known for its susceptibility to photodegradation. Upon absorption of UV radiation, avobenzone can undergo a series of reactions leading to its decomposition and the formation of various photoproducts.
The degradation of avobenzone upon exposure to UV light has been investigated using various analytical techniques, primarily spectroscopy and chromatography. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC/MS) have been instrumental in identifying the resulting photoproducts.
Studies have shown that the irradiation of avobenzone can lead to the formation of several degradation products. Key identified photoproducts include:
p-Methoxybenzoic acid
p-tert-Butylbenzoic acid
tert-Butylbenzene
These compounds are formed through the breakdown of the parent avobenzone molecule. The identification of these substances provides insight into the specific chemical bonds that are susceptible to cleavage under UV stress.
Table 1: Identified Photoproducts of Avobenzone
| Photoproduct Name | Analytical Method |
|---|---|
| p-Methoxybenzoic acid | GC-MS |
| p-tert-Butylbenzoic acid | GC-MS |
| t-Butylbenzene | GC-MS |
The photolytic degradation of avobenzone is a complex process involving its molecular structure's inherent instability when excited by UV radiation. The underlying mechanism involves the transformation of avobenzone between its enol and keto forms, a process known as keto-enol tautomerism. nih.gov
Upon absorbing UV photons, the more stable enol form of avobenzone can be excited and then convert to the less stable keto tautomer. wikipedia.org This excited keto form is believed to be the primary precursor to degradation. The main degradation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group in the keto form. This fission results in the formation of radicals that can subsequently react to form the identified photoproducts, such as p-methoxybenzoic acid and p-tert-butylbenzoic acid.
The process can be summarized as follows:
Photoexcitation: Avobenzone (in its enol form) absorbs UVA radiation.
Tautomerization: The excited enol form converts to the keto form.
Bond Cleavage: The excited keto form undergoes cleavage of the dicarbonyl C-C bond.
Product Formation: The resulting radical species undergo further reactions to form stable photoproducts.
Degradation of Octocrylene (B1203250) and Ecamsule (B1337) under Environmental Stimuli
Octocrylene and ecamsule are also subject to degradation under various environmental conditions, although their stability profiles differ significantly from that of avobenzone.
Octocrylene: Research has shown that octocrylene can degrade, particularly in the presence of chlorine, such as in swimming pools. A significant degradation product of octocrylene is benzophenone (B1666685) . nih.gov The formation of benzophenone from octocrylene is thought to occur through a retro-aldol condensation reaction. Studies have detected increasing concentrations of benzophenone in commercial sunscreen products containing octocrylene over time, indicating a gradual degradation process.
Ecamsule: In contrast to avobenzone and octocrylene, ecamsule is characterized by its high photostability. nih.govdrugbank.com It is a benzylidene camphor (B46023) derivative designed to be stable under UV radiation. drugbank.com Upon exposure to UV, ecamsule undergoes reversible photoisomerization and releases the absorbed energy as heat, which is a mechanism that contributes to its stability. drugbank.com Due to this inherent stability, there is limited scientific literature detailing its degradation products under typical environmental stimuli.
Table 2: Primary Degradation Products of Octocrylene
| Parent Compound | Degradation Product | Environmental Stimulus |
|---|---|---|
| Octocrylene | Benzophenone | Time, potential acceleration by other factors |
Octocrylene: While information on the specific biotransformation pathways of octocrylene is not extensively detailed in the provided context, the focus has been on its degradation to benzophenone, which is a known potential endocrine disruptor.
Ecamsule: Studies on the absorption, distribution, metabolism, and excretion of ecamsule have indicated that it has very low systemic absorption when applied topically. nih.govdrugbank.com Research suggests that ecamsule is not significantly metabolized in the body. nih.govdrugbank.com Consequently, there is a lack of identified metabolites resulting from biotransformation pathways.
Inter-Compound Degradation Products in Multi-Component Systems
In sunscreen formulations, multiple UV filters are often combined to achieve broad-spectrum protection. The interactions between these compounds can influence their individual degradation pathways and potentially lead to the formation of new, inter-compound degradation products.
While the combination of avobenzone and octocrylene is common, with octocrylene known to photostabilize avobenzone, there is a notable lack of specific scientific studies identifying the inter-compound degradation products that may form in a ternary mixture containing avobenzone, ecamsule, and octocrylene. The high stability of ecamsule may contribute to its limited interaction in degradation pathways within such mixtures. However, a study on novel composite sunscreens covalently linking avobenzone and octocrylene motifs showed that this can reduce the main degradation pathway of the avobenzone component. taylorandfrancis.comnih.gov Further research is needed to fully understand the complex degradation chemistry of these multi-component systems.
Formulation Science and Chemical Interactions Within Avobenzone Ecamsule Octocrylene Compositions
Strategies for Enhancing Avobenzone (B1665848) Photostability
Upon exposure to UV light, avobenzone can undergo a transformation from its effective enol form to a less protective keto form, and can also degrade through irreversible cleavage, generating free radicals. uvabsorbers.comrsc.org To counteract this, several key strategies are employed in formulation science.
Synergistic Effects of Octocrylene (B1203250) in Stabilization
Octocrylene is a widely used photostabilizer for avobenzone. thecosmeticchemist.comelchemy.comkindofstephen.com It functions by absorbing excess energy from the excited state of avobenzone, a process known as quenching, which helps prevent the photo-isomerization and subsequent degradation of avobenzone. uvabsorbers.comcosmeticsandtoiletries.com This synergistic relationship significantly extends the duration of avobenzone's efficacy under UV exposure. rsc.org Studies have demonstrated that combinations of avobenzone and octocrylene are significantly more photostable than avobenzone alone. kindofstephen.combioone.org For instance, research has shown that a combination of 4% avobenzone and 3-5% octocrylene can maintain 90% of the avobenzone's integrity after significant UV exposure. kindofstephen.com The mechanism involves octocrylene quenching the triplet state of avobenzone's keto form, a key intermediate in its degradation pathway. cosmeticsandtoiletries.com
Other photostabilizers, such as bemotrizinol (B606015) and bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), also exhibit excellent stabilizing effects on avobenzone. uvabsorbers.combioone.org Formulations containing Tinosorb S have been shown to retain over 90% of avobenzone's activity after prolonged UV irradiation. uvabsorbers.com
Novel Composite Molecules Incorporating Avobenzone and Octocrylene Motifs
To further enhance photostability, researchers have developed novel composite molecules that covalently link avobenzone and octocrylene motifs. rsc.orgrsc.orgresearchgate.net These hybrid molecules are designed to have the UV-absorbing properties of both compounds within a single, more stable structure. rsc.org The covalent linkage, often via an inert alkane chain, prevents the two chromophores from electronically conjugating, allowing them to absorb UVB (from the octocrylene part) and UVA (from the avobenzone part) radiation independently. rsc.org
Studies on these composite sunscreens have shown good stability to UV light, particularly in ethanol. rsc.orgresearchgate.net The design of these molecules can reduce the primary degradation pathway of the avobenzone component. researchgate.net Derivatives that include p-chloro substituents have been found to be especially stable against UV radiation. rsc.orgresearchgate.net
Role of Encapsulation and Carrier Systems in Photostabilization
Encapsulation is a physical strategy to protect avobenzone from photodegradation. uvabsorbers.comgsconlinepress.comnih.gov This involves enclosing avobenzone within a protective matrix, such as lipid or polymer microparticles, liposomes, or silica (B1680970) capsules. uvabsorbers.comnih.govjapsonline.comresearchgate.net This physical barrier shields avobenzone from direct UV exposure and minimizes its interaction with other ingredients in the formulation that could accelerate its breakdown. uvabsorbers.com
Research has demonstrated that encapsulation can significantly improve avobenzone's photostability. For example, encapsulation in solid lipid microparticles has been shown to reduce the degradation rate of avobenzone from 31.1% (for free avobenzone) to 16.2%. japsonline.com Similarly, when encapsulated in liposomes, the degradation of avobenzone in the presence of octyl methoxycinnamate was reduced to 22.07% compared to 32.96% for the non-encapsulated form. researchgate.net Encapsulation can also offer the added benefit of improving the sensory characteristics of the final product. uvabsorbers.com
| Encapsulation Method | Encapsulating Material | Photostability Enhancement | Reference |
| Solid Lipid Microparticles | Carnauba wax | Degradation reduced to 16.2% from 31.1% | japsonline.com |
| Liposomes | Isolecithin | Degradation reduced to 22.07% from 32.96% | researchgate.net |
| Polymeric Nanoparticles, SLNs, etc. | Various | Effective UV filtering and uniform skin coating | mdpi.com |
| Silica Sol-Gel Capsules | Silica | Increased photostability and sun protection factor | nih.gov |
Chemical Compatibility and Excipient Effects
Influence of Solvent Polarity on Photostability
The polarity of the solvent system plays a crucial role in the photostability of avobenzone. researchgate.netresearchgate.netudea.edu.co Avobenzone's stability is highly dependent on the solvent's ability to form hydrogen bonds. scielo.org.coredalyc.org
Polar Protic Solvents: In polar protic solvents like methanol (B129727) and ethanol, avobenzone is relatively photostable. researchgate.netscielo.org.co These solvents can form intermolecular hydrogen bonds with avobenzone, which helps to stabilize the molecule. redalyc.org
Polar Aprotic Solvents: In polar aprotic solvents such as dimethyl sulfoxide (B87167) and ethyl acetate, avobenzone tends to undergo photoisomerization from its enol to its keto form. researchgate.net
Nonpolar Solvents: In nonpolar solvents like cyclohexane, avobenzone is prone to significant photodegradation. bioone.orgresearchgate.net
Research has identified mineral oil and isopropyl myristate as suitable cosmetic solvents for maintaining avobenzone's photostability. thecosmeticchemist.comresearchgate.net
| Solvent Type | Example(s) | Effect on Avobenzone Photostability | Reference |
| Polar Protic | Methanol, Ethanol | Relatively photostable | researchgate.netscielo.org.co |
| Polar Aprotic | Dimethyl Sulfoxide, Ethyl Acetate | Prone to photoisomerization | researchgate.net |
| Nonpolar | Cyclohexane | Significant photodegradation | bioone.orgresearchgate.net |
| Cosmetic Solvents | Mineral Oil, Isopropyl Myristate | Good photostability | thecosmeticchemist.comresearchgate.net |
Interactions with Antioxidants and Quenchers
Antioxidants are incorporated into sunscreen formulations to help mitigate the damaging effects of free radicals generated by UV exposure. nih.govresearchgate.net They can also play a role in stabilizing avobenzone. nih.govlorealparisusa.com
Vitamins C and E, and ubiquinone (Coenzyme Q10) have been shown to effectively increase the photostability of avobenzone. nih.govresearchgate.netlorealparisusa.com Studies have found that ubiquinone is a particularly effective photostabilizer in sunscreen formulations and can also contribute to an increase in the Sun Protection Factor (SPF). nih.govresearchgate.net The mechanism by which these antioxidants work involves quenching reactive oxygen species (ROS) that can be generated during the photodegradation of avobenzone, thereby preventing further degradation of the UV filter. elchemy.comnih.gov
Other compounds, known as quenchers, can also deactivate the excited triplet state of avobenzone, preventing it from undergoing degradative chemical reactions. cosmeticsandtoiletries.comnih.gov Triazine-derived UVB filters have been shown to be efficient quenchers of the avobenzone triplet excited state. nih.gov
Effects of Other UV Filters and Formulation Components
The performance and stability of the UV filter combination of avobenzone, ecamsule (B1337), and octocrylene are significantly influenced by interactions with other active ingredients and excipients within a sunscreen formulation. These interactions can be synergistic, leading to enhanced photoprotection and stability, or antagonistic, resulting in decreased efficacy.
Interactions with Other UV Filters
The inclusion of multiple UV filters in a formulation is a common strategy to achieve broad-spectrum protection and enhance the photostability of certain ingredients, particularly avobenzone.
Synergistic UVA Protection: A combination of both avobenzone and ecamsule provides superior UVA protection compared to formulations containing only one of these UVA filters alongside octocrylene and titanium dioxide. A double-blind, randomized, controlled study evaluated the efficacy of a sunscreen containing ecamsule (3%), octocrylene (10%), avobenzone (2%), and titanium dioxide (5%)—referred to as the tetrad—against two other formulations. nih.gov One formulation lacked ecamsule (triad-A), and the other lacked avobenzone (triad-E). nih.gov The study found that the complete tetrad formulation was significantly more effective in preventing polymorphous light eruption (PMLE), a sun-induced skin condition, than either of the triad (B1167595) formulations. nih.gov This suggests a synergistic benefit when both ecamsule and avobenzone are present in the formulation. nih.gov
| Formulation Comparison | Relative Success Rate (Participant %) vs. Triad-E | Relative Success Rate (Participant %) vs. Triad-A |
| Tetrad (Ecamsule, Avobenzone, Octocrylene, Titanium Dioxide) | 56% | 36% |
| Triad-E (Avobenzone, Octocrylene, Titanium Dioxide) | 11% | N/A |
| Triad-A (Ecamsule, Octocrylene, Titanium Dioxide) | N/A | 16% |
Stabilizing UV Filters: Certain UV filters are known to stabilize avobenzone. Besides octocrylene, filters such as Tinosorb® S (Bemotrizinol) and Mexoryl® SX (Ecamsule) can provide additional stabilization through complementary absorption spectra and molecular interactions, creating a more robust UV protection network. uvabsorbers.comskinacea.com Encapsulation technologies that shield avobenzone within a polymer matrix also improve its stability. uvabsorbers.compaulaschoice.nl
Destabilizing UV Filters: Conversely, some UV filters can have a destabilizing effect. For instance, avobenzone is known to be unstable when combined with octinoxate (B1216657). skinacea.com However, the presence of a stabilizer like octocrylene can mitigate this destabilization to some extent, allowing avobenzone and octinoxate to coexist more effectively in a formulation. skinacea.com
Inorganic UV Filters: The inclusion of inorganic filters, such as titanium dioxide, can also affect the formulation. An in vitro study examined the effect of titanium dioxide (5%) on the skin penetration of ecamsule (3%) and avobenzone (3.5%) in a formulation also containing octocrylene (10%). The results indicated that the presence of titanium dioxide had a minimal and not statistically significant effect on the percutaneous penetration of either avobenzone or ecamsule. fda.gov
Influence of Other Formulation Components
Non-UV filter ingredients, known as excipients, are crucial for the final product's texture, feel, and stability. These components can also significantly impact the efficacy of the active UV filters.
| Emollient | Effect on UVA Protection | Polarity |
| Dibutyl Adipate | Best performance for PPD (Persistent Pigment Darkening) | High |
| C12-15 Alkyl Benzoate | - | High |
| Caprylic/Capric Triglyceride | - | Medium |
| Dicaprylyl Carbonate | Decreased UVA protection with decreased polarity | Low |
| Isopropyl Myristate | - | Low |
| Coco-caprylate | - | Low |
Antioxidants: Antioxidants are frequently added to sunscreen formulations to help neutralize reactive oxygen species generated by UV exposure. Research has also shown they can play a role in photostabilizing UV filters. A study on the effect of antioxidants on avobenzone photostability found that Vitamin E, Vitamin C, and ubiquinone could all increase its stability. nih.gov In a sunscreen formulation, ubiquinone was found to be the most effective photostabilizer for avobenzone and also contributed to an increase in the SPF. nih.gov
| Antioxidant | Effective Molar Ratio (Avobenzone:Antioxidant) for Photostability |
| Vitamin E | 1:2 |
| Vitamin C | 1:0.5 |
| Ubiquinone | 1:0.5 |
Photostabilizers/Quenchers: Specific ingredients are designed to act as photostabilizers or quenchers. These molecules, such as Diethylhexyl Syringylidene Malonate and Ethylhexyl Methoxycrylene, can accept the excess energy from excited UV filter molecules, preventing their degradation. nih.govijshr.com Studies have demonstrated that the addition of such quenchers significantly improves the photostability of avobenzone in sunscreen formulations. ijshr.comresearchgate.net For example, one study showed that adding a 3% concentration of a quencher (SolaStay® S1) reduced the photodegradation of an SPF 45 formulation from 80.54% to 39.4% after 120 minutes of irradiation. ijshr.com
Environmental Fate, Transport, and Ecotoxicology of Avobenzone Ecamsule Octocrylene
Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices
Avobenzone (B1665848), ecamsule (B1337), and octocrylene (B1203250) are frequently detected in various environmental compartments due to their release from sources such as recreational activities and wastewater treatment plant effluents. europa.euresearchgate.net Their physical and chemical properties influence their distribution in aquatic and terrestrial systems.
Studies have documented the presence of avobenzone and octocrylene in surface waters, with concentrations varying based on factors like seasonal use and proximity to recreational areas. europa.eunih.gov For instance, in a study of Swiss lakes, annual mass loadings for octocrylene and avobenzone were estimated at 1,249.2 kg/year and 1,015 kg/year , respectively. nih.gov In another study on Gran Canaria island, octocrylene was found in every seawater sample, while avobenzone was also detected. europa.eu
Partitioning to Sediments and Suspended Particulates
The tendency of these compounds to adsorb to solid materials plays a significant role in their environmental distribution. Organic UV filters with higher octanol-water partition coefficients (log Kow), such as octocrylene, are more likely to partition to sediments and suspended particles in the water column. nih.gov
Research has shown that avobenzone can sorb to freshwater sediments, with experimentally derived log Koc values (a measure of the tendency to bind to organic carbon in sediment) of 3.25 ± 0.04. nih.gov While specific data for the combined mixture is limited, the individual properties of these compounds suggest a potential for accumulation in sediments. nih.gov Chronic toxicity testing with avobenzone and octocrylene in sediment has been conducted on various organisms. nih.gov For example, one study found no toxicity for several reproductive endpoints in invertebrates exposed to avobenzone in sediment at a nominal concentration of 50 mg/kg dry weight. nih.gov Similarly, a test with octocrylene showed no effect on the emergence or development of the midge Chironomus riparius at 2.33 mg/kg wet weight over 28 days. nih.gov
Association with Microplastic Particles
Recent studies have highlighted the interaction between organic UV filters and microplastics in the environment. nih.gov Avobenzone and octocrylene have been found on microplastic particles, indicating that these ubiquitous pollutants can act as a transport vector for sunscreen chemicals. nih.gov The extent to which these UV filters bind to microplastics is an area of ongoing research, but it is expected that compounds with higher hydrophobicity will have a stronger affinity. nih.gov The presence of avobenzone on microplastics has been shown to potentially intensify adverse effects on aquatic organisms like the microcrustacean Daphnia magna. researchgate.net
Biodegradation and Persistence in Environmental Systems
The persistence of avobenzone, ecamsule, and octocrylene in the environment is largely determined by their resistance to biological and chemical degradation processes.
Biotransformation in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are a primary pathway for the entry of these UV filters into the environment. nih.gov However, studies have shown that avobenzone, ecamsule, and octocrylene are generally not readily biodegradable in conventional WWTPs. nih.gov There is little to no evidence of significant biotransformation for these compounds under typical WWTP conditions. nih.gov Some organic UV filters with higher log Kow values, like octocrylene, are more likely to be removed from the effluent by partitioning to the sludge. nih.gov Despite this, the compounds can still be released into the environment through the discharge of treated wastewater. researchgate.net
Microbial Degradation in Soil and Sediment Environments
The microbial degradation of these compounds in soil and sediment is a key factor in their environmental persistence. While avobenzone and ecamsule are considered to have low biodegradability, some biotransformation of octocrylene has been observed under specific conditions. nih.gov
One study reported that the bacterium Mycobacterium agri could biodegrade 19.1% of added octocrylene after 10 days of cultivation. nih.govnih.govd-nb.inforesearchgate.net This bacterium was found to form biofilms on octocrylene droplets. nih.govd-nb.inforesearchgate.net Another study noted that while octocrylene was non-biodegradable in wastewater, it did show some biotransformation in sediment conditions. nih.gov Further research is needed to fully understand the degradation pathways and the microorganisms involved. d-nb.info It is important to note that octocrylene can degrade into benzophenone (B1666685), a compound with its own set of environmental and health concerns. researchgate.net
Ecotoxicological Implications for Non-Human Biota
The presence of avobenzone, ecamsule, and octocrylene in the environment raises concerns about their potential effects on a variety of organisms.
Limited aquatic toxicity data are available for avobenzone, with some studies reporting no acute effects on freshwater algae and Daphnia magna at concentrations below its solubility limit. nih.gov Chronic studies on Daphnia magna have also been conducted, with a No Observed Effect Concentration (NOEC) for avobenzone and octocrylene reported as a bounded value. nih.gov For octocrylene, acute toxicity predictions suggest it may be more toxic to aquatic organisms compared to other UV filters like ensulizole (B149491) and sulisobenzone. nih.gov
In terrestrial systems, irrigation with water containing avobenzone and octocrylene has been shown to inhibit the growth of cucumber plants. nih.gov These UV filters were found to decrease photosynthesis and respiration, leading to oxidative stress and potential crop yield reductions. nih.gov The study suggested the order of plant damage from the four tested UV filters was oxybenzone (B1678072) > avobenzone > octinoxate (B1216657) > octocrylene. nih.gov
The table below summarizes some of the ecotoxicological findings for the individual compounds.
| Compound | Organism | Endpoint | Finding |
| Avobenzone | Daphnia magna (water flea) | 48-h Immobilization | EC50 > 30 μg/L nih.gov |
| Avobenzone | Raphidocelis subcapitata (freshwater algae) | 96-h Growth | EC50 > 55 μg/L nih.gov |
| Avobenzone | Invertebrates (various) | Chronic Reproduction (Sediment) | No toxicity at 50 mg/kg DW nih.gov |
| Avobenzone | Cucumis sativus (cucumber) | Growth, Photosynthesis | Inhibition of growth, decreased photosynthesis nih.gov |
| Octocrylene | Chironomus riparius (midge) | 28-d Emergence/Development (Sediment) | No effect at 2.33 mg/kg WW nih.gov |
| Octocrylene | Cucumis sativus (cucumber) | Growth, Photosynthesis | Inhibition of growth, decreased photosynthesis nih.gov |
Impact on Aquatic Organisms
The impact of these UV filters on aquatic ecosystems is a growing concern, with research revealing a range of toxicological effects on various organisms.
Avobenzone (AVO) has demonstrated notable effects on aquatic life. Studies show it can interfere with metabolism, hormonal balance, and nervous system function in crustaceans, bivalves, and fish. nih.gov For the freshwater crustacean Daphnia magna, a key species in aquatic food webs, avobenzone has been shown to be toxic, affecting its ability to navigate and altering its reproduction rate. nih.govresearchgate.netsciencedaily.com Long-term exposure has proven lethal for this organism. sciencedaily.com In marine bivalves such as Mytilus galloprovincialis, exposure to avobenzone at a concentration of just 10 μg/L led to the production of superoxide (B77818) anions and resulted in DNA damage.
Octocrylene (OCR) also exhibits significant ecotoxicological effects. It has been detected in various marine organisms, including mussels, and is known to cause coral bleaching. nih.gov In the Pacific oyster (Magallana gigas), octocrylene induced abnormal development in larvae at environmentally relevant concentrations. mdpi.com For the bivalve Mytilus edulis, octocrylene exposure can induce genotoxicity. Chronic studies on Daphnia magna have reported reproductive effects at low microgram per liter concentrations. nih.gov However, other studies have found no chronic toxicity or effects above its solubility limit for algae and fish. nih.gov
Ecamsule , in contrast to avobenzone and octocrylene, appears to have a lower acute toxicity profile for aquatic organisms. nih.gov Due to its very high water solubility, its environmental behavior and bioavailability differ significantly from the other two compounds. nih.gov According to data reported to the European Chemicals Agency (ECHA), ecamsule showed no adverse effects on the freshwater alga Desmodesmus subspicatus, the freshwater fish bluegill (Lepomis macrochirus), or the crustacean Daphnia magna at nominal concentrations up to 100,000 μg/L. nih.gov
The following tables summarize key ecotoxicological data for Avobenzone and Octocrylene.
Interactive Data Table: Ecotoxicity of Avobenzone on Aquatic Organisms
| Species | Endpoint | Concentration (μg/L) | Duration | Effect | Reference(s) |
| Daphnia magna | Immobilization (Acute) | > 30 | 48 hours | No effect observed below solubility | nih.gov |
| Daphnia magna | Reproduction (Chronic) | 200 | 21 days | Changes in reproduction rate | nih.gov |
| Daphnia magna | Lethality (Chronic) | - | 14 days | Lethal | sciencedaily.com |
| Raphidocelis subcapitata | Growth Inhibition (Acute) | > 55 | 96 hours | No effect observed below solubility | nih.gov |
| Mytilus galloprovincialis | DNA Damage | 10 | - | DNA damage and superoxide anion production | - |
Interactive Data Table: Ecotoxicity of Octocrylene on Aquatic Organisms
| Species | Endpoint | Concentration (μg/L) | Duration | Effect | Reference(s) |
| Daphnia magna | Reproduction (Chronic) | 2.66 (EC50) | 21 days | Reproductive effects | nih.gov |
| Corals | Photosynthesis | 5,000 (nominal) | 35 days | Decrease in photosynthetic rate | nih.gov |
| Magallana gigas (larvae) | Development | 1, 10, 100 | 24 hours | Abnormal development | mdpi.com |
| Mytilus edulis | Genotoxicity | - | - | Upregulation of DNA repair markers | - |
| Aliivibrio fischeri | Bioluminescence Inhibition | - | - | Toxic effects observed | nih.gov |
Effects on Plant Growth and Physiology
The impact of these sunscreen agents extends to terrestrial and aquatic plants, where they can interfere with fundamental physiological processes.
Avobenzone has been shown to be phytotoxic. In laboratory studies, it caused a reduction in root growth in several species, including onion (Allium cepa), cucumber (Cucumis sativus), and tomato (Lycopersicum esculentum). researchgate.net It was also found to have a mitodepressive effect, meaning it inhibits cell division (mitosis), and to induce oxidative stress in plant cells. researchgate.net Further research on cucumber plants revealed that avobenzone can significantly inhibit aboveground growth and photosynthesis by disrupting the Calvin-Benson cycle, a critical pathway in carbon fixation. researchgate.net
There is currently a lack of specific research data on the effects of ecamsule on plant growth and physiology. Its high water solubility and different chemical structure suggest its interactions with plants may differ from the more hydrophobic avobenzone and octocrylene, but dedicated studies are needed to determine its phytotoxicity profile.
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of multi-component formulations like those containing avobenzone, ecamsule, and octocrylene. These techniques excel at separating the individual UV filters from the complex sunscreen matrix and from each other, enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the simultaneous determination of organic UV filters in cosmetic products. nih.govrsc.orgedinst.comnih.govnih.govfda.govpharmacophorejournal.com Its versatility allows for the use of various stationary phases, mobile phases, and detectors to optimize the separation and detection of avobenzone, octocrylene, and other filters.
Reverse-phased HPLC (RP-HPLC) on a C18 column is the most common approach. edinst.comrsc.orgcosmeticsandtoiletries.com The separation is typically achieved using a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile and an aqueous component, which may be acidified. nih.govpharmacophorejournal.comcosmeticsandtoiletries.com Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength where all components exhibit significant absorbance, such as 310 nm or 330 nm. edinst.compharmacophorejournal.com The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and provides spectral data that can confirm the identity and purity of each analyte peak. nih.gov
For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (MS). optica.org This combination, known as LC-MS/MS, is a powerful tool for the simultaneous determination of multiple UV filters, providing structural confirmation based on the mass-to-charge ratio of the analytes and their fragmentation patterns. rsc.orgnih.govresearchgate.net This is particularly useful for complex matrices or when analyzing for trace-level impurities or degradation products.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Analytes | Reference |
|---|---|---|---|---|---|
| Waters C18, 5 µm (250 x 4.6 mm) | Methanol : Water (90:10 v/v) | 1.0 | UV at 330 nm | Avobenzone, Octocrylene, Octinoxate, Oxybenzone | rsc.org |
| Luna C18(2) | Gradient of 0.5% Acetic Acid in Water and Methanol | Not Specified | DAD at 313 nm | Avobenzone, Octocrylene, Homosalate, Octisalate, etc. | nih.gov |
| C18 column | Acetonitrile-Methanol-Water (20:67:13, v/v/v) with 0.2% TFA in water | 1.0 | UV (wavelength not specified) | Avobenzone, Octocrylene, Benzophenone-4, etc. | cosmeticsandtoiletries.com |
| Baker bond Q2100 C18 | Methanol : Water (90:10 v/v) | 0.7 | UV at 303 nm | Avobenzone, Octocrylene, Octinoxate, Benzophenone-3 | edinst.com |
While HPLC is the primary method for analyzing the parent compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the identification and quantification of volatile degradation products that may form upon exposure to UV radiation. Avobenzone, in particular, is known to be photolabile and can degrade into smaller, more volatile molecules. rsc.org
The analysis involves extracting the analytes from the sunscreen matrix, often with a solvent like methanol, followed by sonication and centrifugation to prepare a sample suitable for injection into the GC system. researchgate.net In the GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that serve as a "molecular fingerprint," allowing for the definitive identification of known and unknown degradation products. researchgate.net Studies have used GC-MS to identify photoproducts of avobenzone, such as p-methoxy benzoic acid and p-tert-butyl benzoic acid, which can arise from the cleavage of the keto form of the molecule. nih.gov
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide invaluable information on the molecular structure, electronic properties, and concentration of the UV filters. These methods are often used in conjunction with chromatography for a comprehensive analysis.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing sunscreen agents, as it directly measures the property central to their function: the absorption of UV radiation. The UV spectrum of a compound reveals the wavelengths at which it absorbs light most effectively (λmax) and the intensity of that absorption.
Avobenzone is the primary UVA absorber in many chemical sunscreens, with a peak absorption (λmax) in the UVA I range at approximately 357-360 nm, attributed to its chelated enol tautomer. nih.govhoriba.com Ecamsule provides coverage across both UVA I and UVA II ranges, with a peak protection at 345 nm. nih.govresearchgate.net Octocrylene absorbs mainly in the UVB and short-wave UVA regions, with a broad absorption peak centered around 300 nm. mdpi.com The combination of these three compounds provides broad-spectrum protection across the full UV range. UV-Vis spectroscopy is used not only to confirm the identity of these filters but also to determine their concentration in a solution based on the Beer-Lambert law. It is also a key tool in photostability studies, where a decrease in absorbance over time upon UV exposure indicates degradation of the active ingredient. nih.gov
| Compound | UV Absorption Range | Peak Absorption (λmax) | Reference |
|---|---|---|---|
| Avobenzone (Enol form) | UVA (320-400 nm) | ~357 nm | horiba.com |
| Ecamsule | UVA (290-400 nm) | ~345 nm | nih.gov |
| Octocrylene | UVB / UVA II | ~300 nm | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating detailed molecular structure. It is particularly valuable for studying the tautomeric equilibrium of avobenzone. nih.gov Avobenzone exists in a dynamic equilibrium between a UV-absorbing chelated enol form and a diketo form. nih.govnih.gov ¹H NMR spectroscopy can be used to quantify the ratio of these tautomers in different solvents, as the protons in each form have distinct chemical shifts. rsc.org Such studies have shown that the equilibrium shifts towards the enol form in most solvents, which is critical for its efficacy as a UVA filter. cosmeticsandtoiletries.com
Furthermore, advanced NMR techniques, such as 2D NMR (e.g., NOESY), are standard methods for determining the three-dimensional structure and conformation of organic molecules in solution. While specific conformational studies on a covalently linked "avobenzone-ecamsule-octocrylene" molecule are not available, the principles of NMR would be applied to determine the spatial relationships between protons within each component and to understand how they might interact or fold in a given solvent environment. This provides insight into the molecule's shape and flexibility, which can influence its physical and photochemical properties.
Fluorescence spectroscopy investigates the photophysical processes that occur after a molecule absorbs light. edinst.com These techniques measure the emission of light from excited electronic states and provide information on the pathways by which a molecule dissipates absorbed UV energy. An ideal sunscreen agent should dissipate this energy rapidly and non-radiatively (as heat) to return to the ground state without undergoing chemical reaction or producing harmful reactive species. optica.org
Steady-state fluorescence spectroscopy measures the fluorescence spectrum of a sample under continuous illumination. nih.govresearchgate.net Studies show that avobenzone's enol form exhibits very weak fluorescence at room temperature, indicating that non-radiative relaxation pathways are highly efficient. cosmeticsandtoiletries.com It does, however, exhibit stronger phosphorescence, which is emission from a triplet excited state. nih.govcosmeticsandtoiletries.com The weakly fluorescent nature of the keto form has also been noted. cosmeticsandtoiletries.com Octocrylene shows no significant fluorescence, which suggests that ultrafast non-radiative processes are the dominant deactivation pathways for its excited state. optica.org
Time-resolved fluorescence spectroscopy uses pulsed light sources to measure the lifetime of the excited state—the average time a molecule spends in the excited state before returning to the ground state. edinst.com For avobenzone, the fluorescence lifetime has been measured to be on the picosecond timescale, confirming an extremely rapid deactivation of its singlet excited state. nih.gov These ultrafast studies are crucial for understanding the photostability of the molecules; a very short excited-state lifetime is a desirable characteristic for a sunscreen agent as it minimizes the time available for photochemical degradation to occur. rsc.orgnih.govnih.gov
Advanced Spectroscopic and Computational Approaches in Avobenzone Ecamsule Octocrylene Research
Ultrafast Spectroscopy for Elucidating Excited State Dynamics
Ultrafast spectroscopic techniques, particularly transient electronic absorption spectroscopy (TEAS), are crucial for observing the real-time evolution of molecules after they absorb UV radiation. rsc.orgresearchgate.netcanada.carsc.orgnih.govyoutube.com These methods use a "pump" laser pulse to excite the sample and a subsequent "probe" pulse to monitor the changes in absorption over incredibly short timescales, from femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). rsc.orgacs.org This allows researchers to map the energy dissipation pathways that determine a sunscreen's effectiveness and stability.
The primary concern with avobenzone (B1665848) is its lack of photostability. Upon absorbing UVA light, its stable enol form can convert to a keto tautomer. rsc.orgacs.org This process compromises its ability to absorb UVA radiation and can lead to the formation of reactive triplet states that may degrade the formulation. rsc.org Ultrafast studies on avobenzone reveal complex excited-state dynamics. After photoexcitation, the initially excited state evolves through several stages, described by different time constants (τ). These include the evolution of the chelated enol form and relaxation back to the ground state, a process that can be incomplete, leading to the formation of photoproducts. rsc.org
Octocrylene (B1203250), on the other hand, exhibits high photostability. TEAS studies show that after absorbing UVB radiation, octocrylene rapidly returns to its ground state within a few picoseconds through efficient non-radiative pathways. acs.orgresearchgate.netnih.gov This rapid dissipation of energy is a key characteristic of an effective photostabilizer.
The critical interaction between the two compounds occurs via energy transfer. Octocrylene is known to quench the excited triplet state of avobenzone's diketo form, which is a primary channel for its photodegradation. rsc.orgrsc.org Ultrafast spectroscopy has identified a minor relaxation pathway in octocrylene that involves a long-lived triplet state. rsc.org This triplet state can be populated through a collision with an excited avobenzone molecule, effectively deactivating the avobenzone and preventing its breakdown. This triplet-triplet energy transfer is a cornerstone of the photostability observed in formulations combining these two filters. rsc.org
| Compound(s) | Technique | Key Findings | Time Constants (τ) / Lifetimes |
|---|---|---|---|
| Avobenzone | TEAS | Follows complex relaxation pathways after UVA excitation, involving enol-keto tautomerization and formation of triplet states. rsc.orgrsc.org Incomplete ground state recovery suggests photoproduct formation. rsc.org | τ1 (~100s fs): Evolution from Franck-Condon region. τ2 (~1-2 ps): Stimulated emission decay. τ3 (~8 ps): Relaxation of hot enol form. τ4 (>2.5 ns): Incomplete ground state recovery. rsc.org |
| Octocrylene | TEAS | Exhibits ultrafast non-radiative relaxation, returning to the ground state with high efficiency after UVB excitation. acs.orgresearchgate.netnih.gov A minor pathway involves a long-lived triplet state. rsc.org | Most excited state dynamics are complete within ~2 ps. acs.org |
| Avobenzone + Octocrylene | TEAS / Steady-State Spectroscopy | Octocrylene improves the photostability of avobenzone by quenching the triplet state of its diketo form through triplet-triplet energy transfer. rsc.orgrsc.org | Not applicable (describes intermolecular process). |
Density Functional Theory (DFT) and Computational Chemistry for Molecular Interactions and Energy States
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a molecular-level understanding that complements experimental findings. rsc.org DFT is used to calculate the optimized geometries and energies of molecules in their ground and excited states, while TD-DFT can predict electronic transition energies, which correspond to UV-visible absorption spectra. rsc.orgresearchgate.netresearchgate.net
For avobenzone, DFT calculations have been instrumental in studying its tautomeric forms. These studies confirm that the chelated enol form is more stable than the keto form, but the energy difference is small, allowing for the photo-induced conversion between them. researchgate.netresearchgate.net TD-DFT calculations have successfully reproduced the experimental absorption spectra, assigning the main UVA absorption band around 356 nm to the enol form and a shorter wavelength absorption to the keto form. rsc.orgresearchgate.net
In the context of the avobenzone-octocrylene mixture, computational analysis has been used to investigate the likelihood of different energy transfer mechanisms. rsc.org Quantum chemical calculations have shown that singlet-singlet energy transfer from the excited keto form of avobenzone to ground-state octocrylene is unlikely due to a large mismatch in their respective energy levels. rsc.org Conversely, these calculations support the feasibility of triplet-triplet energy transfer from the relaxed triplet state of the avobenzone keto form to the ground state of octocrylene, confirming the mechanism suggested by spectroscopic data. rsc.org This theoretical evidence is crucial for understanding how octocrylene provides its photostabilizing effect.
| Compound(s) | Method | Calculated Property | Finding / Value |
|---|---|---|---|
| Avobenzone | DFT | Relative Stability (Keto vs. Enol) | Enolic tautomers are more stable than the keto tautomer by approximately 3.14 kcal/mol. researchgate.net |
| Avobenzone (Keto Form) | TD-DFT | Relaxed Singlet Excited State Energy | ~295 kJ mol⁻¹ rsc.org |
| Avobenzone (Keto Form) | TD-DFT | Relaxed Triplet State Energy | ~253 kJ mol⁻¹ rsc.org |
| Octocrylene | TD-DFT | Ground State Energy for Singlet Transfer | ~351 kJ mol⁻¹ rsc.org |
| Avobenzone + Octocrylene | Quantum Chemical Analysis | Energy Transfer Feasibility | Singlet-singlet transfer is unlikely; triplet-triplet energy transfer is favorable. rsc.org |
Molecular Dynamics Simulations for Solvent Effects and Conformational Changes
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. nih.gov In sunscreen research, MD simulations are valuable for understanding how the formulation's environment, such as the solvent, affects the behavior and stability of the UV filters. nih.govresearchgate.net They can also reveal important conformational changes in the molecules that influence their function.
The photostability of avobenzone is highly dependent on its solvent environment. acs.orgresearchgate.net Studies have shown that its degradation is more pronounced in non-polar solvents like cyclohexane, where the unstable keto form is more likely to form and fragment. rsc.org In polar, protic solvents such as methanol (B129727), avobenzone is significantly more stable, as these solvents can facilitate the regeneration of the enol form through hydrogen bonding interactions. rsc.orgrsc.org MD simulations can model these solvent-solute interactions in detail, helping to explain the observed experimental trends. For instance, simulations can show how polar solvent molecules arrange themselves around avobenzone and stabilize specific tautomers or conformations. researchgate.net
MD simulations are also employed to study the behavior of sunscreen molecules within more complex systems, such as in the presence of polymers used in cosmetic formulations or at interfaces like the skin surface. nih.gov These simulations can predict how a molecule like avobenzone partitions within a formulation and how its conformational freedom is restricted, both of which can impact its photostability. For example, the planarity of avobenzone's enol form is crucial for its UV absorption, and MD simulations can show how different environments affect the dihedral angles between its ring systems. researchgate.net
| Solvent | Solvent Type | Observed Effect on Avobenzone | Proposed Mechanism |
|---|---|---|---|
| Methanol | Polar, Protic | High photostability. researchgate.netrsc.org | Stabilizes the enol form and facilitates its regeneration, likely through hydrogen bonding. rsc.orgrsc.org |
| Ethanol | Polar, Protic | Relatively low degradation in binary mixtures with octocrylene. nih.gov | Polar environment helps stabilize the enol form. |
| Acetonitrile | Polar, Aprotic | Rapid degradation, even in visible light. nih.gov | Promotes the formation of the keto form, which is a key intermediate in degradation. rsc.org |
| Cyclohexane | Non-Polar | Significant photodegradation. rsc.orgresearchgate.net | Non-polar environment favors keto/enol tautomerization leading to fragmentation. rsc.org |
| Mineral Oil / Isopropyl Myristate | Non-Polar (Cosmetic Emollients) | Considered appropriate solvents for ensuring photostability. researchgate.net | The specific structural and physical properties of these larger solvent molecules may restrict degradative pathways. researchgate.net |
Emerging Research Frontiers and Knowledge Gaps
Integrated Approaches for Understanding Complex Environmental Transformations
Once introduced into aquatic environments, UV filters like avobenzone (B1665848), ecamsule (B1337), and octocrylene (B1203250) are subject to a variety of transformation processes. Laboratory studies have indicated that these compounds, both individually and as a group, exhibit low rates of biodegradation. nih.gov Their persistence can be influenced by photochemical reactions, where they may undergo direct photolysis by absorbing sunlight or indirect photolysis by reacting with other light-activated molecules in the water. nih.gov For instance, avobenzone's stability is known to be highly dependent on its molecular environment. nih.gov
A significant knowledge gap exists in understanding the synergistic and antagonistic effects that occur when these three compounds are present as a mixture in the environment. researchgate.netmdpi.com Most environmental studies have focused on the impact of individual UV filters, yet in reality, they co-occur with a multitude of other chemicals. researchgate.net The interactions within these complex mixtures can alter their transformation pathways and degradation rates, potentially leading to the formation of new byproducts with different toxicological profiles. nih.gov Research indicates that three-component mixtures of other UV filters can act antagonistically toward each other. mdpi.com Therefore, future research must adopt integrated approaches that consider the complex interplay between avobenzone, ecamsule, and octocrylene in environmentally relevant matrices and concentrations to accurately assess their collective environmental fate.
Table 1: Environmental Fate Characteristics of Avobenzone, Ecamsule, and Octocrylene
This table summarizes the known environmental degradation and transformation characteristics of the individual compounds.
| Compound | Biodegradability | Primary Transformation Pathway | Key Research Findings |
|---|---|---|---|
| Avobenzone | Low/Non-biodegradable nih.gov | Photodegradation (direct and indirect photolysis) nih.govnih.gov | Photostability is highly dependent on the molecular-scale local environment nih.gov; can form various transformation products upon chlorination and UV irradiation nih.gov |
| Ecamsule | Low/Non-biodegradable nih.govnih.gov | Photodegradation nih.gov | Considered more photostable than avobenzone. |
| Octocrylene | Low/Non-biodegradable in wastewater, some biotransformation in sediment nih.govnih.gov | Photodegradation, Biotransformation nih.gov | Appears to be relatively photostable in laboratory settings nih.gov; can be degraded by certain microorganisms under specific conditions nih.gov |
Development of Advanced Spectroscopic Probes for In Situ Analysis
Effective environmental monitoring of avobenzone, ecamsule, and octocrylene requires analytical methods capable of real-time, in-situ detection. Traditional methods often involve collecting water samples for laboratory analysis, which is time-consuming and may not capture the dynamic changes in contaminant concentrations. Advanced spectroscopic techniques offer a promising solution for continuous monitoring. azooptics.com
Recent developments in this field include the use of ultraviolet (UV) LED-based spectroscopy systems for the real-time analysis of organic compounds in water. optica.org These systems are fast, sensitive, and can be made compact for deployment in the field. optica.org Furthermore, fiber optic sensors are being developed for a range of water quality measurements. sapub.orgresearchgate.net These sensors can be functionalized to detect specific chemical compounds and can be multiplexed to monitor several substances simultaneously. sapub.org
While these technologies hold great potential, a significant knowledge gap is the lack of specific spectroscopic probes designed for the in-situ detection of avobenzone, ecamsule, and octocrylene. Future research should focus on the development of selective and sensitive probes, possibly based on fiber optic technology or other advanced spectroscopic methods, that can be deployed in aquatic environments to provide continuous data on the presence and concentration of these UV filters. This would greatly enhance our ability to model their environmental distribution and transformation.
Green Chemistry Principles in UV Filter Design and Formulation
The growing awareness of the environmental presence of synthetic UV filters has spurred interest in applying green chemistry principles to the design and formulation of sunscreens. aethic.com Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a product. aethic.com
In the context of UV filters like avobenzone, ecamsule, and octocrylene, this involves several key areas of research:
Use of Renewable Feedstocks: Exploring bio-based sources for the synthesis of UV-absorbing molecules to reduce reliance on petrochemicals. aethic.com
Design for Degradation: Creating new UV filters that are designed to be readily biodegradable, breaking down into harmless substances after their intended use, unlike the persistent nature of current filters. aethic.com
Reduced Toxicity: Synthesizing novel UV filters with a lower potential for environmental toxicity and bioaccumulation. disproquima.com One approach involves creating larger, polymeric UV filters that are less likely to be absorbed by organisms. azom.com
Eco-Friendly Formulations: Developing sunscreen formulations that utilize environmentally benign ingredients for all components, including emollients and preservatives, and are produced using energy-efficient processes. aethic.comdisproquima.com
A major challenge is creating new UV filters that are not only environmentally friendly but also highly effective in UV protection, photostable, and safe for human use. Research is exploring natural alternatives from sources like algae and cyanobacteria, which produce compounds that efficiently absorb UV light. umu.se The application of green chemistry principles represents a paradigm shift towards the development of sustainable sun protection.
Standardization of Research Methodologies for Comparative Analysis
The International Organization for Standardization (ISO) has established standards for testing the efficacy of sunscreens on humans, such as SPF and UVA protection. sgs.comgba-group-cosmetics.com Recently, new ISO standards for in vitro SPF testing (ISO 23675) and a hybrid method (ISO 23698) have been approved, aiming to provide more ethical, cost-effective, and reproducible results. weneos.comzurkoresearch.comalsglobal.com
There is a pressing need to develop and adopt similar standardized protocols for the environmental assessment of UV filters. This would include:
Standardized Photodegradation Studies: Defining consistent parameters for light sources, water matrices (freshwater vs. saltwater), and analytical methods to allow for comparable photostability assessments.
Harmonized Ecotoxicity Testing: Establishing uniform guidelines for testing the effects of UV filters on representative aquatic organisms (e.g., algae, corals, fish) to enable reliable comparisons of toxicity data.
Consistent Environmental Monitoring Protocols: Standardizing sampling and analytical methods for measuring the concentrations of UV filters in various environmental compartments to build a more coherent global picture of their distribution.
The standardization of these research methodologies is crucial for conducting robust comparative analyses of different UV filters and formulations, which will, in turn, support more accurate environmental risk assessments and inform the development of safer and more sustainable sunscreen products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
